(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-2-YL-acetic acid

Catalog No.
S14159092
CAS No.
M.F
C22H18N2O4
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridi...

Product Name

(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-2-YL-acetic acid

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-pyridin-2-ylacetic acid

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C22H18N2O4/c25-21(26)20(19-11-5-6-12-23-19)24-22(27)28-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-12,18,20H,13H2,(H,24,27)(H,25,26)

InChI Key

PGGAWZNGYYNWNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=N4)C(=O)O

(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-2-yl-acetic acid is a chiral compound characterized by its unique molecular structure, which includes a fluorenylmethoxycarbonyl group attached to a pyridine ring. Its molecular formula is C22H18N2O4C_{22}H_{18}N_{2}O_{4} with a molecular weight of approximately 374.39 g/mol. This compound is notable for its potential applications in medicinal chemistry and pharmaceutical development due to its structural features that may influence biological activity and interactions.

The reactivity of (R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-2-yl-acetic acid can be attributed to the presence of functional groups such as the amine and carboxylic acid moieties. Typical reactions may include:

  • Esterification: Reaction with alcohols to form esters.
  • Amide Formation: Reaction with carboxylic acids or their derivatives to form amides.
  • Nucleophilic Substitution: The pyridine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.

These reactions are crucial for synthesizing derivatives or modifying the compound for specific applications.

Preliminary studies suggest that (R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-2-yl-acetic acid exhibits various biological activities, potentially including:

  • Antimicrobial Properties: The compound may show activity against certain bacteria or fungi, making it a candidate for further investigation in antibiotic development.
  • Anticancer Activity: Its structural characteristics may allow it to interact with biological targets involved in cancer cell proliferation.
  • Enzyme Inhibition: The presence of the pyridine ring may enable it to act as an inhibitor for specific enzymes, which could be beneficial in therapeutic contexts.

The synthesis of (R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-2-yl-acetic acid typically involves:

  • Protection of Amines: The amine group is often protected using fluorenylmethoxycarbonyl (Fmoc) groups to prevent unwanted reactions during synthesis.
  • Coupling Reactions: The protected amine is coupled with pyridin-2-carboxylic acid using coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
  • Deprotection: Finally, the Fmoc group is removed under basic conditions to yield the final product.

These methods ensure high purity and yield of the target compound.

(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-2-yl-acetic acid has several potential applications:

  • Pharmaceutical Development: As a precursor or active ingredient in drug formulations targeting bacterial infections or cancer.
  • Biochemical Research: Used as a tool compound in studies investigating enzyme mechanisms or cellular pathways.
  • Chemical Biology: Potentially utilized in developing probes for studying biological interactions at the molecular level.

Interaction studies involving (R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-2-yl-acetic acid typically focus on its binding affinity and selectivity towards various biological targets, such as:

  • Protein-Ligand Interactions: Assessing how well the compound binds to specific proteins involved in disease mechanisms.
  • Receptor Binding Studies: Evaluating its potential as a ligand for various receptors, which could inform therapeutic uses.
  • Cellular Assays: Conducting assays to determine its effects on cell viability, proliferation, and apoptosis in relevant cell lines.

These studies are essential for understanding the compound's pharmacological profile.

Several compounds share structural similarities with (R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-2-yl-acetic acid, including:

  • (S)-[(9H-Fluoren-9-Ylmethoxycarbonylamino)]-pyridin-2-YL-acetic acid
    • Enantiomeric counterpart; may exhibit different biological activities due to chirality.
  • (R)-[(9H-Fluoren-9-Ylmethoxycarbonylamino)]-pyridin-4-YL-acetic acid
    • Similar structure but with a different position of the pyridine ring; potential variations in activity profiles.
  • (R)-[(9H-Fluoren-9-Ylmethoxycarbonylamino)]-(substituted phenyl)-acetic acids
    • Variants where phenyl groups are substituted at different positions could lead to diverse biological properties.

Uniqueness

(R)-[(9H-Fluoren-9-Ylmethoxycarbonylamino)]-pyridin-2-YL-acetic acid stands out due to its specific combination of functional groups and stereochemistry, which can significantly influence its interactions and efficacy compared to similar compounds. Its unique structural attributes may provide distinct advantages in targeting specific biological pathways or enhancing therapeutic efficacy.

Fmoc-Protected Intermediate Synthesis Strategies

The synthesis of (R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-2-YL-acetic acid begins with the introduction of the Fmoc group to the pyridin-2-ylacetic acid backbone. A key challenge lies in preventing undesired side reactions, such as the Lossen-type rearrangement, which generates impurities like Fmoc-β-alanine derivatives. To mitigate this, intermediate silylation with chlorotrimethylsilane has been employed to protect carboxylic acid groups during Fmoc protection, effectively suppressing oligomerization.

Recent strategies emphasize mono-N-alkylation under mild conditions. For instance, molecular sieves (4 Å) act as a base to promote selective alkylation of the amino group in Fmoc-protected precursors, minimizing over-alkylation and preserving stereochemical integrity. This method achieves >90% yield for side-chain functionalization, critical for introducing the pyridin-2-yl moiety. Fragment condensation approaches, commonly used in SPPS, are less favorable here due to the steric hindrance posed by the pyridine ring, making stepwise elongation more reliable.

Solvent System Optimization for Coupling and Deprotection

Solvent polarity profoundly impacts both coupling efficiency and Fmoc deprotection. Traditional solvents like dimethylformamide (DMF) remain prevalent due to their high polarity, which facilitates swelling of resin beads and reagent diffusion. However, binary systems such as dimethyl sulfoxide/2-methyltetrahydrofuran (DMSO/2-Me-THF, 3:7 v/v) have emerged as greener alternatives, maintaining coupling efficiency while reducing environmental toxicity.

Pyridine/acetic acid (1:1 molar ratio) is particularly effective for oxime-mediated couplings, achieving near-quantitative yields in model reactions. For deprotection, 20% piperidine in DMF remains standard, but pyrrolidine in DMSO/2-Me-THF mixtures enables efficient Fmoc removal in less polar environments, broadening solvent compatibility. The table below summarizes solvent performance:

Solvent SystemCoupling Yield (%)Deprotection Efficiency (%)
DMF9899
DMSO/2-Me-THF (3:7)9597
Pyridine/acetic acid (1:1)99N/A

Base Selection Criteria for Efficient Fmoc Removal

Base selection is critical to avoid racemization and side reactions. Piperidine (20% in DMF) is widely used for Fmoc cleavage due to its rapid kinetics (<5 minutes). However, pyrrolidine offers advantages in nonpolar solvents, achieving complete deprotection within 10 minutes while reducing resin shrinkage. Molecular sieves (4 Å) provide a unique solid-phase base alternative, particularly for alkylation reactions, by absorbing generated water and shifting equilibrium toward product formation.

Notably, prolonged exposure to strong bases (>30 minutes) can lead to aspartimide formation in susceptible sequences. Therefore, optimized protocols use two short deprotection cycles (2 × 5 minutes with piperidine) to minimize side reactions.

Automation and Flow Chemistry Approaches

Automated SPPS platforms have revolutionized the synthesis of Fmoc-protected derivatives. Continuous-flow systems enhance reproducibility by precisely controlling reaction times and reagent stoichiometry. For example, flow reactors employing HATU/DIPEA activation achieve 99% coupling efficiency per cycle, reducing manual handling errors.

Emerging flow chemistry approaches integrate inline UV monitoring to track Fmoc removal in real-time, enabling immediate adjustments to base concentration or flow rates. This is particularly advantageous for multistep syntheses of (R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-2-YL-acetic acid, where intermediate quality directly impacts final product purity.

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

374.12665706 g/mol

Monoisotopic Mass

374.12665706 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

Explore Compound Types